molecular formula C16H15BrN2O2 B3893290 4-bromo-N-[3-(propionylamino)phenyl]benzamide

4-bromo-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B3893290
M. Wt: 347.21 g/mol
InChI Key: CERQRMSWDGHERQ-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(propionylamino)phenyl]benzamide, also known as BPN14770, is a small molecule drug that has shown potential in treating cognitive impairment associated with Alzheimer's disease.

Mechanism of Action

4-bromo-N-[3-(propionylamino)phenyl]benzamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP in the brain, which has been shown to improve memory and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve memory and cognitive function in preclinical studies. The drug has also been shown to reduce inflammation in the brain, which is thought to contribute to the cognitive impairment associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-bromo-N-[3-(propionylamino)phenyl]benzamide is that it has shown promising results in preclinical studies and is currently in clinical trials for the treatment of Alzheimer's disease. However, one limitation of this compound is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the brain.

Future Directions

There are several future directions for the study of 4-bromo-N-[3-(propionylamino)phenyl]benzamide. One area of research is to further investigate the mechanism of action of the drug and its effects on the brain. Another area of research is to explore the potential of this compound in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

4-bromo-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential in treating cognitive impairment associated with Alzheimer's disease. The drug has been shown to improve memory and cognitive function in preclinical studies, and it is currently in clinical trials for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-bromo-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-2-15(20)18-13-4-3-5-14(10-13)19-16(21)11-6-8-12(17)9-7-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQRMSWDGHERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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